2-(5-Bromothiophen-3-yl)-2-oxoacetic acid
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Overview
Description
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur. The presence of a bromine atom at the 5-position and a keto group at the 2-position of the thiophene ring makes this compound unique. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)-2-oxoacetic acid can be achieved through several methods. One common method involves the bromination of thiophene followed by the introduction of the oxoacetic acid group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like acetic acid or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 5-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The bromine atom and the keto group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved may include oxidative stress response and signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-3-yl)-2-oxoacetic acid
- 2-(5-Fluorothiophen-3-yl)-2-oxoacetic acid
- 2-(5-Iodothiophen-3-yl)-2-oxoacetic acid
Uniqueness
2-(5-Bromothiophen-3-yl)-2-oxoacetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated counterparts. The bromine atom is larger and more polarizable, which can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C6H3BrO3S |
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Molecular Weight |
235.06 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C6H3BrO3S/c7-4-1-3(2-11-4)5(8)6(9)10/h1-2H,(H,9,10) |
InChI Key |
ZCWAQUGLTUPKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1C(=O)C(=O)O)Br |
Origin of Product |
United States |
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